molecular formula C13H17Cl2N3S B12965590 5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride

5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride

Cat. No.: B12965590
M. Wt: 318.3 g/mol
InChI Key: RCRUZUWXRXQEBS-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzyl-4-piperidone with thiourea, followed by cyclization to form the thiazolopyridine core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its bioactive properties .

Properties

Molecular Formula

C13H17Cl2N3S

Molecular Weight

318.3 g/mol

IUPAC Name

5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C13H15N3S.2ClH/c14-13-15-11-9-16(7-6-12(11)17-13)8-10-4-2-1-3-5-10;;/h1-5H,6-9H2,(H2,14,15);2*1H

InChI Key

RCRUZUWXRXQEBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC(=N2)N)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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